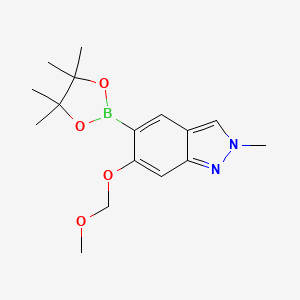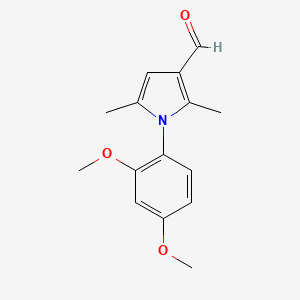
(S)-3-Amino-2,2-difluoro-3-(4-fluoro-phenyl)-propionic acid hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-3-Amino-2,2-difluoro-3-(4-fluoro-phenyl)-propionic acid hydrochloride is a chiral amino acid derivative. This compound is of interest due to its unique structural features, including the presence of fluorine atoms, which can significantly influence its chemical and biological properties. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-Amino-2,2-difluoro-3-(4-fluoro-phenyl)-propionic acid hydrochloride typically involves several steps:
Starting Material: The synthesis begins with a suitable precursor, such as 4-fluorobenzaldehyde.
Formation of Intermediate: The precursor undergoes a series of reactions, including halogenation and amination, to introduce the amino and difluoro groups.
Chiral Resolution: The resulting racemic mixture is resolved into its enantiomers using chiral chromatography or other resolution techniques.
Hydrochloride Formation: The final step involves converting the free base into its hydrochloride salt by reacting it with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions to ensure efficient reactions.
Purification: Employing advanced purification techniques such as crystallization and chromatography to obtain high-purity product.
化学反応の分析
Types of Reactions
(S)-3-Amino-2,2-difluoro-3-(4-fluoro-phenyl)-propionic acid hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The amino group can be oxidized to form corresponding imines or reduced to form amines.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride or potassium carbonate in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts in the presence of boronic acids or esters.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various fluorinated derivatives, while coupling reactions can produce biaryl compounds.
科学的研究の応用
(S)-3-Amino-2,2-difluoro-3-(4-fluoro-phenyl)-propionic acid hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules, such as proteins and enzymes.
Medicine: Investigated for its potential therapeutic effects, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of (S)-3-Amino-2,2-difluoro-3-(4-fluoro-phenyl)-propionic acid hydrochloride involves its interaction with specific molecular targets. The presence of fluorine atoms can enhance its binding affinity to certain proteins or enzymes, potentially modulating their activity. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
- (S)-3-Amino-2,2-difluoro-3-(4-chloro-phenyl)-propionic acid hydrochloride
- (S)-3-Amino-2,2-difluoro-3-(4-bromo-phenyl)-propionic acid hydrochloride
- (S)-3-Amino-2,2-difluoro-3-(4-methyl-phenyl)-propionic acid hydrochloride
Uniqueness
(S)-3-Amino-2,2-difluoro-3-(4-fluoro-phenyl)-propionic acid hydrochloride is unique due to the presence of both amino and difluoro groups, which can significantly influence its chemical reactivity and biological activity. The fluorine atoms can enhance its stability and binding affinity, making it a valuable compound for various applications.
特性
分子式 |
C9H9ClF3NO2 |
|---|---|
分子量 |
255.62 g/mol |
IUPAC名 |
(3S)-3-amino-2,2-difluoro-3-(4-fluorophenyl)propanoic acid;hydrochloride |
InChI |
InChI=1S/C9H8F3NO2.ClH/c10-6-3-1-5(2-4-6)7(13)9(11,12)8(14)15;/h1-4,7H,13H2,(H,14,15);1H/t7-;/m0./s1 |
InChIキー |
ZEPDMGWEHMEEMW-FJXQXJEOSA-N |
異性体SMILES |
C1=CC(=CC=C1[C@@H](C(C(=O)O)(F)F)N)F.Cl |
正規SMILES |
C1=CC(=CC=C1C(C(C(=O)O)(F)F)N)F.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


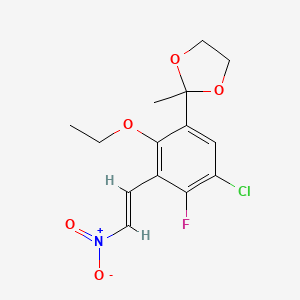
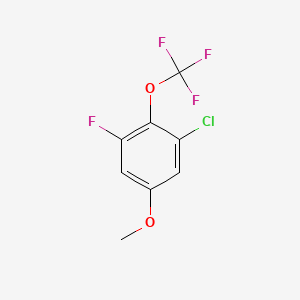

![2-[(2-Cyanoethyl)amino]-4,4,4-trifluorobutanoic acid](/img/structure/B13918313.png)
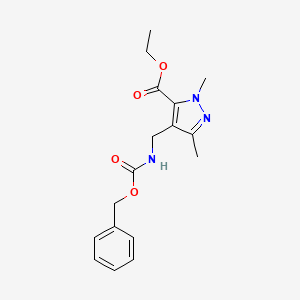
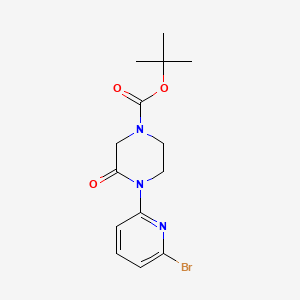
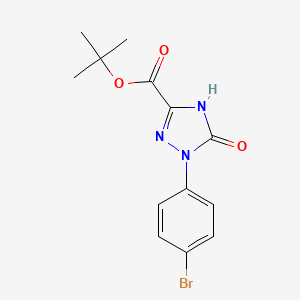
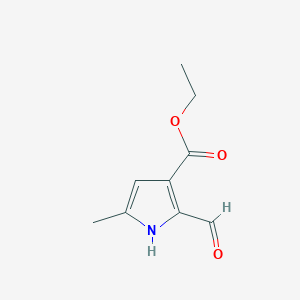
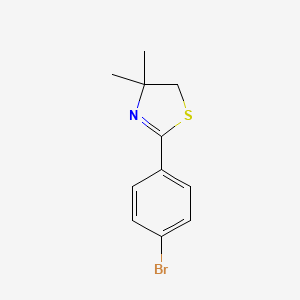
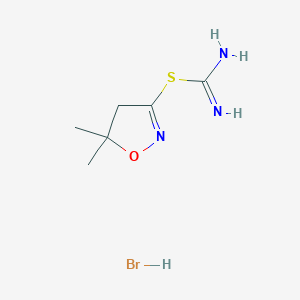
![Tert-butyl cis-7-oxo-8-oxa-3-azabicyclo[4.2.0]octane-3-carboxylate](/img/structure/B13918355.png)
